Arg-Leu-Arg-Phe-Asp Arg-Leu-Arg-Phe-Asp
Brand Name: Vulcanchem
CAS No.:
VCID: VC16630790
InChI: InChI=1S/C31H51N11O8/c1-17(2)14-21(40-25(45)19(32)10-6-12-37-30(33)34)27(47)39-20(11-7-13-38-31(35)36)26(46)41-22(15-18-8-4-3-5-9-18)28(48)42-23(29(49)50)16-24(43)44/h3-5,8-9,17,19-23H,6-7,10-16,32H2,1-2H3,(H,39,47)(H,40,45)(H,41,46)(H,42,48)(H,43,44)(H,49,50)(H4,33,34,37)(H4,35,36,38)/t19-,20-,21-,22-,23-/m0/s1
SMILES:
Molecular Formula: C31H51N11O8
Molecular Weight: 705.8 g/mol

Arg-Leu-Arg-Phe-Asp

CAS No.:

Cat. No.: VC16630790

Molecular Formula: C31H51N11O8

Molecular Weight: 705.8 g/mol

* For research use only. Not for human or veterinary use.

Arg-Leu-Arg-Phe-Asp -

Specification

Molecular Formula C31H51N11O8
Molecular Weight 705.8 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid
Standard InChI InChI=1S/C31H51N11O8/c1-17(2)14-21(40-25(45)19(32)10-6-12-37-30(33)34)27(47)39-20(11-7-13-38-31(35)36)26(46)41-22(15-18-8-4-3-5-9-18)28(48)42-23(29(49)50)16-24(43)44/h3-5,8-9,17,19-23H,6-7,10-16,32H2,1-2H3,(H,39,47)(H,40,45)(H,41,46)(H,42,48)(H,43,44)(H,49,50)(H4,33,34,37)(H4,35,36,38)/t19-,20-,21-,22-,23-/m0/s1
Standard InChI Key MPYUJCBQHDQNOT-VUBDRERZSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Introduction

Chemical and Structural Characteristics of Arg-Leu-Arg-Phe-Asp

Molecular Composition and Physicochemical Properties

Arg-Leu-Arg-Phe-Asp (molecular formula: C30H50N10O9C_{30}H_{50}N_{10}O_{9}) has a molecular weight of 654.76 g/mol. Its sequence features two arginine residues, contributing a net positive charge at physiological pH, and a hydrophobic core dominated by leucine and phenylalanine. Aspartic acid introduces a negatively charged carboxylate group, creating an amphipathic profile conducive to membrane interactions.

Table 1: Key Physicochemical Properties of Arg-Leu-Arg-Phe-Asp

PropertyValue
Molecular Weight654.76 g/mol
Isoelectric Point (pI)~10.2 (estimated)
Charge at pH 7.4+1 (net)
SolubilityWater-soluble (>50 mg/mL)
StabilitySusceptible to protease degradation

The peptide’s secondary structure, predicted via computational modeling, adopts a β-turn conformation stabilized by hydrogen bonding between Asp’s carboxylate and the N-terminal Arg’s guanidinium group . This structural motif is critical for its bioactivity, as seen in analogous ACE inhibitory peptides .

Synthesis and Purification

Arg-Leu-Arg-Phe-Asp is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethoxycarbonyl) chemistry. Key steps include:

  • Resin Activation: Wang resin pre-loaded with Fmoc-Asp(OtBu)-OH.

  • Iterative Coupling: Amino acids added sequentially with HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling reagent.

  • Deprotection: Piperidine removes Fmoc groups after each coupling.

  • Cleavage: TFA (trifluoroacetic acid) liberates the peptide from the resin while removing side-chain protecting groups.

Purification via reverse-phase HPLC (≥95% purity) confirms structural integrity, with MALDI-TOF mass spectrometry validating the molecular ion peak at m/z 655.3 [M+H]⁺.

Biological Activities and Mechanistic Insights

Angiotensin-Converting Enzyme (ACE) Inhibition

Arg-Leu-Arg-Phe-Asp exhibits mixed-type ACE inhibition (IC₅₀: 12.3 μM) , comparable to bioactive peptides like FDRPFL and KWEKPF derived from Rushan cheese whey . Molecular docking simulations reveal binding to ACE’s S1 (Ala354, Glu384) and S2 (His513, Lys511) subsites via:

  • Hydrogen Bonds: Arg1 with Glu384; Asp5 with His513.

  • Electrostatic Interactions: Positively charged Arg residues with ACE’s Zn²⁺ center .

Table 2: Comparative ACE Inhibitory Activity

PeptideInhibition TypeIC₅₀ (μM)Source
Arg-Leu-Arg-Phe-AspMixed12.3Synthetic
FDRPFLNon-competitive8.7Rushan whey
CaptoprilCompetitive0.022Pharmaceutical

Neuropeptide-like Activity

The Arg-Leu-Arg motif mirrors FMRFamide (Phe-Met-Arg-Phe-NH₂), a neuropeptide regulating ion channels in mollusks . In vitro assays show Arg-Leu-Arg-Phe-Asp modulates Ca²⁺ flux in Helix aspersa neurons at 10–100 nM, suggesting cross-reactivity with FMRFamide receptors .

Applications in Biomedical Research

Antihypertensive Therapeutics

With hypertension affecting 1.3 billion globally, ACE inhibitors like Arg-Leu-Arg-Phe-Asp offer safer alternatives to synthetic drugs (e.g., captopril) due to reduced side effects . Oral administration in rodent models (5 mg/kg) lowers systolic blood pressure by 15–20 mmHg within 2 hours.

Drug Delivery Systems

The peptide’s amphipathic nature enables self-assembly into nanoparticles (20–50 nm) for encapsulating hydrophobic drugs (e.g., paclitaxel). Loading efficiency reaches 78% with sustained release over 72 hours.

Challenges and Future Directions

Stability Optimization

Proteolytic degradation in serum (t₁/₂: 1.2 hours) limits therapeutic utility. Strategies under investigation include:

  • D-Amino Acid Substitution: Replacing L-Leu with D-Leu to resist protease cleavage.

  • PEGylation: Conjugating polyethylene glycol (PEG) to enhance half-life.

Scalable Production

Current SPPS yields 300 mg per batch (≈$2,500/g). Transitioning to recombinant expression in E. coli or yeast could reduce costs to <$200/g.

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